Cas no 1482866-13-6 (2-(4-methylcyclohexyl)oxirane)

2-(4-methylcyclohexyl)oxirane 化学的及び物理的性質
名前と識別子
-
- Oxirane, 2-(4-methylcyclohexyl)-
- 2-(4-Methylcyclohexyl)oxirane
- 2-[(1r,4r)-4-methylcyclohexyl]oxirane
- AKOS015247520
- EN300-1844847
- CS-0283198
- EN300-6506096
- SCHEMBL14355434
- 1482866-13-6
- 2-(4-methylcyclohexyl)oxirane
-
- インチ: 1S/C9H16O/c1-7-2-4-8(5-3-7)9-6-10-9/h7-9H,2-6H2,1H3
- InChIKey: VAARQPOTUNNGOG-UHFFFAOYSA-N
- ほほえんだ: O1CC1C1CCC(C)CC1
計算された属性
- せいみつぶんしりょう: 140.120115130g/mol
- どういたいしつりょう: 140.120115130g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 114
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 12.5Ų
じっけんとくせい
- 密度みつど: 0.971±0.06 g/cm3(Predicted)
- ふってん: 179.3±8.0 °C(Predicted)
2-(4-methylcyclohexyl)oxirane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1844847-0.25g |
2-(4-methylcyclohexyl)oxirane |
1482866-13-6 | 0.25g |
$774.0 | 2023-09-19 | ||
Enamine | EN300-1844847-5.0g |
2-(4-methylcyclohexyl)oxirane |
1482866-13-6 | 5.0g |
$3065.0 | 2023-07-10 | ||
Enamine | EN300-1844847-0.05g |
2-(4-methylcyclohexyl)oxirane |
1482866-13-6 | 0.05g |
$707.0 | 2023-09-19 | ||
Enamine | EN300-1844847-10.0g |
2-(4-methylcyclohexyl)oxirane |
1482866-13-6 | 10.0g |
$4545.0 | 2023-07-10 | ||
Enamine | EN300-1844847-1g |
2-(4-methylcyclohexyl)oxirane |
1482866-13-6 | 1g |
$842.0 | 2023-09-19 | ||
Enamine | EN300-1844847-0.5g |
2-(4-methylcyclohexyl)oxirane |
1482866-13-6 | 0.5g |
$809.0 | 2023-09-19 | ||
Enamine | EN300-1844847-2.5g |
2-(4-methylcyclohexyl)oxirane |
1482866-13-6 | 2.5g |
$1650.0 | 2023-09-19 | ||
Enamine | EN300-1844847-1.0g |
2-(4-methylcyclohexyl)oxirane |
1482866-13-6 | 1.0g |
$1057.0 | 2023-07-10 | ||
Enamine | EN300-1844847-0.1g |
2-(4-methylcyclohexyl)oxirane |
1482866-13-6 | 0.1g |
$741.0 | 2023-09-19 | ||
Enamine | EN300-1844847-10g |
2-(4-methylcyclohexyl)oxirane |
1482866-13-6 | 10g |
$3622.0 | 2023-09-19 |
2-(4-methylcyclohexyl)oxirane 関連文献
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
4. Book reviews
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
2-(4-methylcyclohexyl)oxiraneに関する追加情報
Introduction to 2-(4-Methylcyclohexyl)oxirane (CAS No. 1482866-13-6)
2-(4-Methylcyclohexyl)oxirane, also known by its CAS number 1482866-13-6, is a versatile epoxide compound that has garnered significant attention in the fields of organic synthesis, materials science, and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a cyclohexyl ring substituted with a methyl group and an epoxide functionality. The combination of these structural elements imparts distinct chemical properties that make it a valuable intermediate in various synthetic pathways.
The chemical structure of 2-(4-methylcyclohexyl)oxirane is particularly noteworthy due to its potential for ring-opening reactions. Epoxides are known for their high reactivity, and the presence of the cyclohexyl ring and methyl substituent can influence the regioselectivity and stereoselectivity of these reactions. This makes 2-(4-methylcyclohexyl)oxirane an attractive starting material for the synthesis of complex organic molecules, including those with biological activity.
In recent years, there has been a growing interest in the use of 2-(4-methylcyclohexyl)oxirane in the development of novel materials. For instance, researchers have explored its potential in the synthesis of advanced polymers and coatings. The unique reactivity of the epoxide group allows for controlled polymerization processes, leading to materials with tailored properties such as enhanced mechanical strength, thermal stability, and biocompatibility. These properties are particularly valuable in applications ranging from automotive coatings to biomedical devices.
In the pharmaceutical industry, 2-(4-methylcyclohexyl)oxirane has shown promise as a key intermediate in the synthesis of various drugs and drug candidates. The ability to selectively functionalize the cyclohexyl ring and the epoxide group provides a platform for the creation of diverse chemical entities with potential therapeutic applications. For example, studies have demonstrated that derivatives of 2-(4-methylcyclohexyl)oxirane can be used to develop compounds with anti-inflammatory, antiviral, and anticancer activities.
The synthetic accessibility of 2-(4-methylcyclohexyl)oxirane is another factor contributing to its widespread use. Various methods have been developed for its preparation, including catalytic oxidation reactions and metathesis processes. These synthetic routes not only ensure high yields but also offer excellent control over the purity and stereoselectivity of the final product. This makes it easier for researchers and industrial chemists to incorporate 2-(4-methylcyclohexyl)oxirane into their workflows.
In addition to its synthetic utility, 2-(4-methylcyclohexyl)oxirane has been studied for its environmental impact. Research has shown that this compound can be synthesized using green chemistry principles, minimizing waste generation and reducing environmental hazards. This aligns with the growing trend towards sustainable chemical practices and highlights the compound's potential as a more environmentally friendly alternative to traditional epoxides.
The safety profile of 2-(4-methylcyclohexyl)oxirane is also an important consideration. While it is generally considered safe when handled properly, appropriate safety measures should be followed during its use in laboratory settings or industrial processes. This includes wearing personal protective equipment (PPE) such as gloves and goggles, ensuring adequate ventilation, and following established guidelines for handling hazardous chemicals.
In conclusion, 2-(4-methylcyclohexyl)oxirane (CAS No. 1482866-13-6) is a versatile and valuable compound with a wide range of applications in organic synthesis, materials science, and pharmaceutical research. Its unique chemical structure and reactivity make it an essential building block for the development of advanced materials and therapeutic agents. As research continues to uncover new possibilities for this compound, it is likely to play an increasingly important role in various scientific and industrial fields.
1482866-13-6 (2-(4-methylcyclohexyl)oxirane) 関連製品
- 1248317-53-4((3-Aminopiperidin-1-yl)(cyclopentyl)methanone)
- 1354929-33-1(N-(cyanomethyl)-2-(pyridin-3-yl)-1,3-thiazole-4-carboxamide)
- 2197607-83-1(N-({4-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]phenyl}methyl)prop-2-enamide)
- 1158406-56-4((4-1,3Oxazolo4,5-bpyridin-2-yl-2-morpholinyl)methylamine Dihydrochloride)
- 1312703-28-8(H2TPDC-NH2)
- 1216543-26-8(Methyl-d3 Paraben)
- 898760-07-1(oxazol-2-yl-(4-propylphenyl)methanone)
- 778599-83-0(3-{(benzyloxy)carbonylamino}-3-(2,3-dimethylphenyl)propanoic acid)
- 18023-33-1(Vinyltriisopropoxysilane)
- 83889-67-2(1,3-Palmitolein-2-Olein)



